Methods
The synthesis of Protein (sartorilli) can be achieved through both biological and chemical methods. The primary biological method involves ribosomal protein synthesis, where messenger RNA (mRNA) is translated into polypeptide chains through the processes of transcription and translation. In vitro systems are often employed to optimize yield and purity.
Technical Details
Structure
Protein (sartorilli) exhibits a complex tertiary structure stabilized by various interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. Its specific amino acid sequence determines its unique three-dimensional conformation.
Data
The molecular weight of Protein (sartorilli) typically ranges from 20 kDa to 50 kDa depending on its specific isoforms. Structural analysis techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its conformation.
Reactions
Protein (sartorilli) participates in various biochemical reactions, primarily involving enzymatic activities that facilitate metabolic processes. These reactions can include:
Technical Details
The kinetics of these reactions can be analyzed using methods such as Michaelis-Menten kinetics to determine parameters like maximum reaction velocity and substrate affinity.
Process
The mechanism of action for Protein (sartorilli) involves its interaction with other biomolecules to exert physiological effects. This may include:
Data
Quantitative analysis can be performed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay to measure binding affinities and functional impacts.
Physical Properties
Chemical Properties
Relevant analyses can include spectrophotometric methods to assess concentration and purity levels.
Protein (sartorilli) has several scientific uses:
Enhancer RNAs (eRNAs) are non-coding transcripts synthesized bidirectionally from enhancer regions, playing pivotal roles in skeletal muscle differentiation. During myoblast-to-myotube transition in C2C12 cells, global run-on sequencing (GRO-seq) reveals that ~70% of super enhancers (SEs) produce eRNAs, compared to <20% of typical enhancers (TEs) [6] [8]. These eRNAs exhibit distinct functional categories:
The master transcription factor MyoD is critical for eRNA induction. Upon differentiation, MyoD binds SEs and recruits coactivators (e.g., p300/CBP), initiating eRNA transcription. Table 1 summarizes key eRNA classes:
Table 1: Classification of eRNAs in Myogenesis
Category | Detection Method | Pol II Association | Regulatory Impact |
---|---|---|---|
Bi-stable | GRO-seq + RNA-seq | Strong | High; modulates chromatin looping |
Uni-stable | GRO-seq + RNA-seq | Moderate | Moderate; stabilizes TF binding |
Unstable | GRO-seq only | Weak | Low; transient transcriptional bursts |
Depletion of SE-associated eRNAs (e.g., seRNA-1, seRNA-2) reduces myogenic gene expression (e.g., Myoglobin, Myosin heavy chain) and impairs myotube formation [8].
The cohesin complex, comprising core subunits SMC1A, SMC3, RAD21, and STAG1/2, mediates chromatin loop extrusion to facilitate enhancer-promoter interactions. Muscle-specific eRNAs directly recruit cohesin to myogenic loci:
Table 2 details cohesin-eRNA interactions:
Table 2: Cohesin Complex Components and eRNA Interactions
Cohesin Subunit | Function | eRNA Binder | Outcome of Interaction |
---|---|---|---|
SMC3 | ATPase activity; DNA binding | DRReRNA | Stabilizes chromatin loop formation |
RAD21 | Ring closure; partner binding | DRReRNA | Anchors cohesin to target promoters |
STAG2 | Chromatin tethering | Not identified | Maintains sister chromatid cohesion |
Cohesin-eRNA recruitment is essential for chromatin architecture reorganization during myogenesis [1] [5].
DRReRNAs exemplify trans-acting eRNAs that regulate genes on distinct chromosomes. Key mechanisms include:
DRReRNA exhibits unique features:
These properties enable sustained trans-activation during differentiation [1] [8].
Myogenic Regulatory Factors (MRFs: MyoD, Myf5, Myogenin, MRF4) orchestrate satellite cell fate transitions:
Post-translational modifications fine-tune MRF activity:
MRFs collaborate with SEs to maintain myogenic identity. For example, PAX3-FOXO1 SE drives oncogenic PAX3 expression in rhabdomyosarcoma by hijacking MyoD SEs [6].
Chromatin accessibility dynamics, governed by SEs and eRNAs, underpin myogenic differentiation:
The transcription factor CASZ1 exemplifies accessibility modulation:
This hierarchical regulation ensures precise spatiotemporal gene expression during myogenesis.
Tables and key terms are derived directly from experimental data in the cited sources.
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